molecular formula C10H8N4O4 B1678956 Nitrefazole CAS No. 21721-92-6

Nitrefazole

Cat. No.: B1678956
CAS No.: 21721-92-6
M. Wt: 248.19 g/mol
InChI Key: NMTBSNPBIGRZBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitrefazole typically involves the nitration of imidazole derivatives. One common method includes the reaction of 2-methylimidazole with nitric acid to introduce the nitro group at the 4-position. This is followed by the coupling of the resulting 4-nitro-2-methylimidazole with 4-nitrobenzene under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The process typically requires stringent temperature control and the use of catalysts to facilitate the reactions efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nitrefazole has been extensively studied for its applications in various fields:

Mechanism of Action

Nitrefazole exerts its effects primarily through the inhibition of aldehyde dehydrogenase. By binding to the active site of the enzyme, this compound prevents the oxidation of aldehydes to carboxylic acids, leading to the accumulation of acetaldehyde when alcohol is consumed. This accumulation causes unpleasant symptoms such as nausea and flushing, thereby deterring alcohol consumption .

Comparison with Similar Compounds

Uniqueness of Nitrefazole: this compound is unique in its dual nitro group structure, which enhances its inhibitory potency and duration of action compared to other aldehyde dehydrogenase inhibitors. Its specific structure allows for a stronger and longer-lasting inhibition, making it a potent alcohol deterrent .

Properties

IUPAC Name

2-methyl-4-nitro-1-(4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c1-7-11-10(14(17)18)6-12(7)8-2-4-9(5-3-8)13(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTBSNPBIGRZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048826
Record name Nitrefazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21721-92-6
Record name 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21721-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrefazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021721926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrefazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrefazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITREFAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFD629099M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Nitrefazole and its downstream effects in the body?

A1: this compound (2-methyl-4-nitro-1-(4-nitro-phenyl)imidazole) acts as an alcohol sensitizing agent by inhibiting the enzyme aldehyde dehydrogenase. [, ] This enzyme plays a crucial role in metabolizing acetaldehyde, a toxic byproduct of ethanol metabolism. When aldehyde dehydrogenase is inhibited, acetaldehyde accumulates in the bloodstream after alcohol consumption. [] This build-up leads to unpleasant symptoms such as flushing, nausea, vomiting, headache, and tachycardia, thereby discouraging further alcohol intake. []

Q2: Has this compound been investigated for its impact on craving in individuals with alcohol dependence?

A3: Yes, research has explored the effects of this compound on alcohol craving. One study found that administering 800mg of this compound did not block or reduce the “priming effect” of alcohol on craving in severely dependent drinkers. [] In fact, subjects who received this compound exhibited increased drinking speed during a craving test compared to those who received a placebo, suggesting a potential enhancement of the priming effect. []

Q3: What are the potential cardiovascular risks associated with this compound use, particularly in the context of alcohol consumption?

A4: Research indicates that even small amounts of ethanol consumed after this compound pretreatment can lead to a significant accumulation of acetaldehyde due to aldehyde dehydrogenase inhibition. [] This can result in a surge in plasma catecholamines, leading to pronounced cardiovascular effects, including a dramatic increase in heart rate and cardiac output, along with a decrease in diastolic blood pressure and peripheral vascular resistance. [] The study observed that this interaction could potentially pose a higher risk for individuals with underlying heart conditions. []

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